5-Oxoavermectin''2b'' aglycone
CAS No.:
Cat. No.: VC1879069
Molecular Formula: C33H46O9
Molecular Weight: 586.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C33H46O9 |
|---|---|
| Molecular Weight | 586.7 g/mol |
| IUPAC Name | (1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20S,24S)-4',12,24-trihydroxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2,21-dione |
| Standard InChI | InChI=1S/C33H46O9/c1-17(2)29-21(6)26(34)15-32(42-29)14-24-13-23(41-32)11-10-19(4)27(35)18(3)8-7-9-22-16-39-30-28(36)20(5)12-25(31(37)40-24)33(22,30)38/h7-10,12,17-18,21,23-27,29-30,34-35,38H,11,13-16H2,1-6H3/b8-7+,19-10+,22-9+/t18-,21-,23+,24-,25-,26-,27-,29+,30+,32-,33+/m0/s1 |
| Standard InChI Key | XPKKFLVMJSAYAI-MEQIXVRQSA-N |
| Isomeric SMILES | C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C(C3=O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O)\C)O[C@]5(C4)C[C@@H]([C@@H]([C@H](O5)C(C)C)C)O)O |
| Canonical SMILES | CC1C=CC=C2COC3C2(C(C=C(C3=O)C)C(=O)OC4CC(CC=C(C1O)C)OC5(C4)CC(C(C(O5)C(C)C)C)O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
5-Oxoavermectin'2b' aglycone features a large lactone ring with multiple stereocenters that contribute to its biological activity. Its complex IUPAC name is (1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20S,24S)-4',12,24-Trihydroxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2,21-dione . This detailed nomenclature reflects the compound's intricate stereochemistry and spatial arrangement.
The molecular formula of this compound indicates it contains 27 carbon atoms, 41 hydrogen atoms, and 7 oxygen atoms. The structure includes multiple functional groups that play crucial roles in its reactivity and biological properties.
Physical and Chemical Properties
The physical and chemical properties of 5-Oxoavermectin'2b' aglycone are summarized in the following table:
The compound demonstrates chemical reactivity typical for macrolides, with specific conditions such as controlled pH, temperature, and solvent systems required to achieve desired yields and purities in chemical transformations.
Structural Analysis
The defining characteristic of 5-Oxoavermectin'2b' aglycone is the presence of a keto group at the C-5 position, which distinguishes it from other avermectin intermediates. This ketone functionality serves as a key reactive site that is reduced during the biosynthetic pathway to form avermectin aglycone . The structural analysis of this compound has been facilitated by various spectroscopic techniques, as documented in chemical databases like PubChem .
Biosynthesis
Biosynthetic Pathway
The biosynthetic pathway leading to 5-Oxoavermectin'2b' aglycone involves a complex series of enzymatic reactions in Streptomyces avermitilis. After condensation of fatty acids by polyketide synthase, 6,8a-seco-6,8a-deoxy-5-oxoavermectin aglycone is formed through the action of gene products designated as aveAI, aveAII, and aveC . This intermediate then undergoes cyclization between the C-6 and C-8a positions, catalyzed by the gene product of aveE, to form 5-Oxoavermectin'2b' aglycone .
Enzymatic Processes
The formation of 5-Oxoavermectin'2b' aglycone and its subsequent transformation involve several enzymatic processes. Under normal biosynthetic conditions, the keto group at the C-5 position of 5-Oxoavermectin'2b' aglycone is reduced to form avermectin aglycone . This reduction represents a critical step in the pathway, followed by glycosylation at the C-13 position by the gene product of aveB and O-methylation at C-5 by the gene product of aveD to form complete avermectins .
Researchers have identified the genetic region responsible for the reduction of the C-5 keto residue, which has enabled them to create recombinant strains with specific mutations that can produce 5-oxoavermectins directly .
Production in Streptomyces avermitilis
The production of 5-Oxoavermectin'2b' aglycone in Streptomyces avermitilis occurs naturally as part of the biosynthetic pathway for avermectins. The bacterium has evolved sophisticated enzymatic machinery to synthesize these complex macrolides from simple precursors. Specific culture conditions can optimize the production of avermectins and their intermediates, including 5-Oxoavermectin'2b' aglycone.
Scientists have successfully created a frame shift mutation in the region responsible for reducing the C-5 keto residue, resulting in a recombinant strain (K2082) that produces 5-oxoavermectin derivatives instead of natural avermectins . This genetic modification has significant implications for the direct production of these valuable intermediates.
Synthetic Methods
Natural Extraction Techniques
The extraction of 5-Oxoavermectin'2b' aglycone from natural sources typically involves fermentation of Streptomyces avermitilis cultures under controlled conditions, followed by isolation and purification procedures. The natural biosynthesis involves specific fermentation processes where culture conditions can be adjusted to optimize the production of the desired compounds.
Synthetic Organic Chemistry Approaches
While the search results don't provide detailed synthetic methods, it's evident that various organic chemistry techniques have been explored for the synthesis of 5-Oxoavermectin'2b' aglycone and related compounds. These synthetic approaches likely involve multiple steps with challenging stereochemical control requirements due to the complex structure of the target molecule.
Recombinant Strain Production
A significant advancement in the production of 5-oxoavermectin derivatives has been the development of recombinant strains of Streptomyces avermitilis. Researchers have successfully created strains with specific genetic modifications that directly produce 5-oxoavermectins, bypassing the reduction step at the C-5 position . For example, the recombinant strain K2082 was cultivated in a liquid production medium to yield new components different from natural avermectins . This approach offers potential advantages for the efficient production of these valuable intermediates.
Biological Activity and Mechanism of Action
Interaction with Biological Systems
The mechanism of action of 5-Oxoavermectin'2b' aglycone and related compounds primarily involves interaction with glutamate-gated chloride channels in invertebrate nervous systems. This interaction leads to increased chloride ion permeability in nerve and muscle cells, resulting in paralysis and death of the target parasites.
Structural Features Contributing to Activity
The biological activity of 5-Oxoavermectin'2b' aglycone is closely tied to its structural features, particularly the macrocyclic lactone ring and its numerous stereocenters. The keto group at the C-5 position represents a key structural element that distinguishes this intermediate from other avermectin derivatives and affects its biological properties.
Relationship to Avermectin Family
As an intermediate in avermectin biosynthesis, 5-Oxoavermectin'2b' aglycone shares structural similarities with other members of the avermectin family while exhibiting unique characteristics. It is classified as a milbemycin, a group of compounds that are structurally related to avermectins but typically lack the disaccharide moiety at C-13 .
Applications and Related Compounds
Role in Derivative Development
The identification and characterization of 5-Oxoavermectin'2b' aglycone have facilitated the development of various avermectin derivatives with enhanced properties. These derivatives have been prepared using a variety of techniques, including mutagenesis, biotransformation, mutational biosynthesis, and chemical modification . The main objectives for creating such derivatives are enhanced potency, broader spectrum of activity, and lower toxicity .
Relationship to Other Compounds
5-Oxoavermectin'2b' aglycone is structurally related to several other compounds in the avermectin and milbemycin families. For instance, it has a structural relationship with 6,8a-Seco-6,8a-deoxy-5-oxoavermectin'2b' aglycone, which is an earlier intermediate in the biosynthetic pathway . The PubChem database indicates that there are four compounds with the same connectivity as 5-Oxoavermectin'2b' aglycone, highlighting its structural similarities to other natural products .
Research Applications
The compound has significant value in research applications, particularly in studies focused on understanding the biosynthesis of avermectins and developing new antiparasitic agents. The ability to produce 5-oxoavermectin derivatives directly using recombinant strains offers opportunities for more efficient synthesis of these compounds for research purposes .
Current Research and Future Directions
Recent Advances
Recent advances in the study of 5-Oxoavermectin'2b' aglycone include the identification of the genetic region responsible for the reduction of the C-5 keto residue and the development of recombinant strains that can produce 5-oxoavermectins directly . These advances have significant implications for understanding the biosynthetic pathway and for the efficient production of these valuable compounds.
Challenges and Opportunities
Despite progress in understanding 5-Oxoavermectin'2b' aglycone, several challenges remain, including the need for more efficient synthetic methods and a deeper understanding of structure-activity relationships. Opportunities exist for further exploration of the biological activities of this compound and its derivatives, potentially leading to new applications in medicine and agriculture.
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